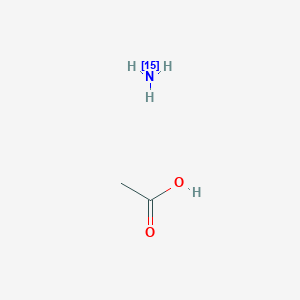

Ammonium-15N acetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFZMSVCRYTOJT-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.[15NH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491504 | |

| Record name | Acetic acid--(~15~N)ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86451-35-6 | |

| Record name | Acetic acid--(~15~N)ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86451-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling Cellular Dynamics: A Technical Guide to the Applications of Ammonium-15N Acetate in Research

In the intricate world of biological research and drug development, the ability to trace and quantify molecular pathways is paramount. Among the arsenal of tools available to scientists, stable isotope labeling stands out for its precision and power. This guide delves into the multifaceted applications of a key reagent in this field: Ammonium-15N acetate. We will explore its fundamental properties and its critical role in sophisticated analytical techniques, providing both the theoretical underpinnings and practical insights necessary for its effective implementation in the laboratory.

The Foundation: Physicochemical Properties of Ammonium-15N Acetate

Ammonium-15N acetate (CH₃CO₂¹⁵NH₄) is the ¹⁵N-labeled analog of ammonium acetate. The substitution of the naturally abundant ¹⁴N isotope with the heavier, stable ¹⁵N isotope (typically at 98 atom % purity or higher) is the cornerstone of its utility in research.[1] This isotopic enrichment allows for the differentiation of labeled molecules from their unlabeled counterparts using mass-sensitive analytical methods.[2]

Several key properties make ammonium acetate, and by extension its ¹⁵N-labeled form, a valuable tool in biological research:

-

Volatility: Ammonium acetate is a volatile salt, meaning it readily converts to gaseous ammonia and acetic acid.[3] This property is particularly crucial in electrospray ionization mass spectrometry (ESI-MS), as it minimizes the formation of non-volatile salt adducts on analyte ions, leading to cleaner spectra and improved sensitivity.[3][4]

-

Buffering Capacity: While not a true buffer at physiological pH 7, ammonium acetate solutions provide a near-neutral pH environment, which is often essential for maintaining the native conformation and stability of proteins and other biomolecules during analysis.[3][4]

-

Biological Compatibility: As a source of nitrogen, the ammonium ion can be readily assimilated by a wide range of organisms, from microorganisms to plants and animals, into various nitrogen-containing biomolecules.[2][5][6]

| Property | Value/Description | Significance in Research |

| Molecular Formula | CH₃CO₂¹⁵NH₄ | The ¹⁵N isotope provides a mass shift for tracking. |

| Molecular Weight | ~78.08 g/mol | The +1 mass shift per nitrogen atom is detectable by mass spectrometry.[1] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | High purity ensures clear differentiation from natural abundance molecules.[1] |

| Form | Solid | Easy to handle and dissolve in aqueous solutions.[1] |

| Volatility | High | Ideal for mass spectrometry applications to prevent adduct formation.[3] |

Core Application: Metabolic Labeling for Quantitative Proteomics and Metabolomics

One of the most powerful applications of Ammonium-15N acetate is in stable isotope labeling by amino acids in cell culture (SILAC) and more broadly, in vivo metabolic labeling.[7] In these approaches, cells or organisms are cultured in a medium where the sole nitrogen source is ¹⁵N-labeled, such as Ammonium-15N acetate.[5][6]

The Principle of ¹⁵N Metabolic Labeling

The fundamental principle is the complete incorporation of the ¹⁵N isotope into the entire proteome or metabolome of the organism. As cells grow and divide, they utilize the provided ¹⁵N-ammonium to synthesize amino acids, nucleotides, and other nitrogenous compounds.[2] This results in a "heavy" labeled proteome where every nitrogen-containing molecule has a predictable mass shift compared to its natural abundance ("light") counterpart.

This mass difference allows for the direct comparison of protein or metabolite abundance between two different experimental conditions. For instance, a control cell population can be grown in a "light" medium (containing ¹⁴N), while a treated population is grown in a "heavy" ¹⁵N medium. The two populations can then be combined, processed, and analyzed simultaneously by mass spectrometry. The ratio of the intensities of the "heavy" and "light" peptide or metabolite peaks provides a precise and accurate measure of the relative abundance changes induced by the treatment.[8][9]

Experimental Workflow: Quantitative Proteomics using ¹⁵N Labeling

The following workflow outlines a typical quantitative proteomics experiment using Ammonium-15N acetate for metabolic labeling.

Caption: Workflow for ¹⁵N-based quantitative proteomics.

Step-by-Step Protocol for ¹⁵N Metabolic Labeling of E. coli

This protocol provides a general guideline for labeling E. coli for proteomic analysis.

-

Prepare Minimal Medium: Prepare a minimal growth medium (e.g., M9 minimal medium) that lacks any nitrogen source.

-

Add Nitrogen Source: For the "heavy" medium, supplement with Ammonium-15N acetate as the sole nitrogen source to a final concentration of ~1 g/L. For the "light" medium, use an equivalent amount of unlabeled ammonium acetate.

-

Inoculation and Growth: Inoculate the "heavy" and "light" media with E. coli from a starter culture. Grow the cultures at the appropriate temperature (e.g., 37°C) with shaking.

-

Ensure Complete Labeling: To ensure near-complete incorporation of the ¹⁵N label, it is crucial to grow the cells for a sufficient number of generations (typically 5-7).[9] The labeling efficiency can be monitored by analyzing a small aliquot of cells by mass spectrometry. Labeling efficiencies of 93-99% are commonly achieved.[5][9]

-

Experimental Treatment: Once complete labeling is confirmed, apply the experimental treatment to the "heavy" culture.

-

Harvesting and Mixing: Harvest equal numbers of cells from both the "heavy" and "light" cultures. Combine the cell pellets.

-

Downstream Processing: Proceed with cell lysis, protein extraction, digestion, and LC-MS/MS analysis as outlined in the workflow above.

Elucidating Molecular Structures with Nuclear Magnetic Resonance (NMR) Spectroscopy

Ammonium-15N acetate is also a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy for studying the structure and dynamics of nitrogen-containing biomolecules, particularly proteins and nucleic acids.[10][11]

The Advantage of ¹⁵N in NMR

The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin of 1, which leads to significant quadrupolar broadening in NMR spectra, often resulting in wide, poorly resolved signals. In contrast, the ¹⁵N isotope has a nuclear spin of 1/2, which gives rise to sharp, well-resolved peaks, making it ideal for high-resolution NMR studies.[11] By labeling a protein with ¹⁵N, researchers can perform a variety of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC) to assign resonances to specific nitrogen atoms in the molecule and to probe their chemical environment and dynamics.[11]

Applications in Structural Biology

-

Protein Structure Determination: ¹⁵N labeling is a cornerstone of protein NMR. It allows for the assignment of backbone amide resonances, which is the first step in determining the three-dimensional structure of a protein in solution.

-

Ligand Binding Studies: Changes in the chemical shifts of ¹⁵N-labeled amide groups upon the addition of a ligand can be used to map the binding site and to determine binding affinities.

-

Protein Dynamics: NMR relaxation experiments on ¹⁵N-labeled proteins provide insights into the flexibility and dynamics of the protein backbone on a wide range of timescales.

Tracing Metabolic Pathways and Flux Analysis

Ammonium-15N acetate serves as an excellent tracer for elucidating metabolic pathways and quantifying metabolic fluxes.[6][12] By providing ¹⁵N-labeled ammonium as a primary nitrogen source, researchers can follow its incorporation into various metabolic pools and determine the relative contributions of different pathways to the synthesis of specific molecules.[13][14]

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. By combining stable isotope labeling with mass spectrometry or NMR and computational modeling, MFA can provide a detailed picture of cellular metabolism.[13][14] When used in conjunction with ¹³C-labeled carbon sources, ¹⁵N-labeling with ammonium acetate allows for simultaneous carbon and nitrogen flux analysis, providing a more comprehensive understanding of cellular physiology.[13]

Caption: General workflow for ¹³C/¹⁵N-based Metabolic Flux Analysis.

Investigating Nitrogen Assimilation and Biosynthesis

Ammonium-15N acetate is used to study how organisms take up and utilize nitrogen. For example, studies in plants and microorganisms have used ¹⁵N-labeled ammonium to trace the pathways of nitrogen assimilation into amino acids and other essential compounds.[5][15] This is critical for understanding nutrient utilization and for metabolic engineering applications aimed at improving the production of valuable natural products.[6]

A Note on Mass Spectrometry: The Role of Ammonium Acetate as a Mobile Phase Additive

Beyond its use as a labeling reagent, unlabeled ammonium acetate is a widely used mobile phase additive in liquid chromatography-mass spectrometry (LC-MS).[16] Its volatility is highly advantageous in ESI-MS, as it helps to desolvate ions and prevent the formation of salt clusters, leading to improved signal-to-noise ratios.[3][4] The principles that make unlabeled ammonium acetate a good mobile phase additive also apply to its ¹⁵N-labeled counterpart when analyzing ¹⁵N-labeled samples.

Conclusion and Future Perspectives

Ammonium-15N acetate is a versatile and indispensable tool in modern life sciences and drug discovery. Its applications, ranging from quantitative proteomics and metabolomics to structural biology and metabolic flux analysis, have provided profound insights into the complex workings of biological systems. As analytical technologies continue to advance in sensitivity and resolution, the use of stable isotope labeling with reagents like Ammonium-15N acetate will undoubtedly play an even more critical role in unraveling the intricacies of cellular function and in the development of new therapeutic strategies.

References

-

Is Native Mass Spectrometry in Ammonium Acetate Really Native? Protein Stability Differences in Biochemically Relevant Salt Solutions. PubMed, 2024. [Link]

-

15N Stable Isotope Labeling Data Analysis. Integrated Proteomics. [Link]

-

15N Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

-

Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. PMC - NIH. [Link]

-

15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv, 2022. [Link]

-

Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. PMC - PubMed Central, 2014. [Link]

-

Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Applied and Environmental Microbiology - ASM Journals, 2022. [Link]

-

The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. PMC - NIH, 2023. [Link]

-

On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry. PubMed, 2023. [Link]

-

15N-NMR spectroscopy studies of ammonia transport and glutamine synthesis in the hyperammonemic rat brain. PubMed. [Link]

-

Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed. [Link]

-

One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PMC - PubMed Central. [Link]

-

Nitrogen Sources Reprogram Carbon and Nitrogen Metabolism to Promote Andrographolide Biosynthesis in Andrographis paniculata (Burm.f.) Nees Seedlings. MDPI, 2024. [Link]

-

Quantitative proteomics using uniform N-15-labeling, MASCOT, and the trans-proteomic pipeline. CentAUR. [Link]

-

The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. AZoNetwork. [Link]

-

Ammonium acetate as a novel buffer for highly selective robust urinary HPLC-ICP-MS arsenic speciation methodology. ResearchGate. [Link]

-

One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology - EMBO Press, 2023. [Link]

Sources

- 1. 醋酸铵- 15 N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Is Native Mass Spectrometry in Ammonium Acetate Really Native? Protein Stability Differences in Biochemically Relevant Salt Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ckisotopes.com [ckisotopes.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 12. journals.asm.org [journals.asm.org]

- 13. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology | Springer Nature Link [link.springer.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Ammonium-15N Acetate in Mass Spectrometry: Principles, Protocols, and Advanced Applications

An In-depth Technical Guide:

For researchers, scientists, and drug development professionals venturing into the nuanced world of mass spectrometry, the choice of reagents is paramount to the success and reproducibility of their experiments. Among the arsenal of tools available, Ammonium-15N acetate ([¹⁵NH₄][CH₃COO]) stands out as a critical component for a variety of sophisticated applications. This guide provides an in-depth exploration of the utility of Ammonium-15N acetate, moving beyond a simple recitation of protocols to a deeper understanding of the underlying principles and practical considerations.

Introduction: The Pivotal Role of Ammonium-15N Acetate in Modern Mass Spectrometry

Ammonium-15N acetate is an isotopically labeled salt where the nitrogen atom in the ammonium ion is the heavy isotope ¹⁵N, instead of the more abundant ¹⁴N. This seemingly subtle difference is the cornerstone of its utility in mass spectrometry. Its primary role stems from its properties as a volatile buffer and a source of isotopically labeled nitrogen for metabolic incorporation.[1][2][3]

The volatility of ammonium acetate is a key advantage in mass spectrometry, particularly with electrospray ionization (ESI), as it readily evaporates in the gas phase, minimizing the formation of adducts and ensuring cleaner spectra.[2][3] When the nitrogen is labeled with ¹⁵N, it becomes a powerful tool for stable isotope labeling (SIL) experiments, enabling precise and accurate quantification of molecules in complex biological samples.

This guide will navigate through the fundamental principles of isotope labeling, delve into the core applications of metabolic labeling for proteomics and metabolomics, and discuss its use as an internal standard. We will also explore advanced topics and future directions, providing a comprehensive resource for both new and experienced mass spectrometry users.

Fundamental Principles: The Synergy of Isotope Labeling and Mass Spectrometry

Stable isotope labeling is a technique where an element in a molecule is replaced with its heavy stable isotope. The resulting mass shift is then detected by a mass spectrometer, allowing for the differentiation and quantification of labeled versus unlabeled molecules.

The choice of ¹⁵N as a label offers distinct advantages. Nitrogen is a fundamental component of numerous biomolecules, including proteins (amino acids) and nucleic acids. By providing Ammonium-15N acetate as the primary nitrogen source in cell culture media, the ¹⁵N isotope is incorporated into the newly synthesized biomass.[4] This global labeling approach is often more straightforward and cost-effective than synthesizing individual labeled compounds.

Core Application: Unraveling Biological Systems with Metabolic Labeling

Metabolic labeling with Ammonium-15N acetate is a powerful strategy to study dynamic biological processes. By introducing the ¹⁵N label into a biological system, researchers can track the synthesis, turnover, and fate of nitrogen-containing molecules.

The success of a metabolic labeling experiment hinges on careful planning. Here are the critical factors to consider:

-

Organism/Cell System: The choice of model system will dictate the labeling strategy. Bacteria like E. coli and yeast are readily labeled due to their rapid growth and defined media requirements.[5] Labeling in mammalian cells and whole organisms is also achievable but may require more specialized media and longer labeling times.[6]

-

Media Formulation: The culture medium must be formulated so that Ammonium-15N acetate is the sole or primary nitrogen source to ensure high incorporation efficiency.

-

Labeling Duration: The time required to achieve a high level of ¹⁵N incorporation (ideally >95%) depends on the organism's growth rate and the turnover of the molecules of interest.[7][8] Incomplete labeling can complicate data analysis, although correction factors can be applied.[7][8][9]

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.

Caption: A generalized workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.

Deep Dive: Quantitative Proteomics with ¹⁵N Labeling

One of the most powerful applications of Ammonium-15N acetate is in quantitative proteomics. By comparing the mass spectral peak intensities of ¹⁴N- and ¹⁵N-labeled peptides, researchers can accurately determine the relative abundance of proteins between different experimental conditions.[9]

This protocol provides a step-by-step guide for labeling E. coli with Ammonium-15N acetate.

-

Prepare M9 Minimal Media: Prepare M9 minimal media, substituting standard ammonium chloride with Ammonium-15N acetate as the sole nitrogen source.

-

Pre-culture: Inoculate a small volume of ¹⁵N-M9 media with a single colony of E. coli and grow overnight to adapt the cells to the heavy medium.

-

Main Culture: Inoculate a larger volume of ¹⁵N-M9 media with the pre-culture and grow to the desired cell density (e.g., mid-log phase). A parallel culture in standard ¹⁴N-M9 media serves as the control.

-

Experimental Treatment: Apply the experimental condition to one of the cultures.

-

Harvest and Mix: Harvest the cells by centrifugation, wash with a suitable buffer, and then mix the ¹⁴N and ¹⁵N cell pellets in a 1:1 ratio based on cell number or total protein content.

-

Protein Extraction and Digestion: Lyse the mixed cells and extract the proteins. Digest the proteins into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While powerful, ¹⁵N labeling is not without its challenges.

| Challenge | Causality | Mitigation Strategy |

| Incomplete Labeling | Insufficient time for complete turnover of nitrogen-containing biomolecules.[7][8] | Extend labeling duration; perform labeling over several cell divisions. Use software to calculate and correct for incomplete labeling.[7][8] |

| Isotopic Scrambling | Metabolic conversion of labeled amino acids can lead to the transfer of the ¹⁵N label to other molecules.[10] | Use of E. coli strains deficient in key transaminases. Careful selection of labeled precursors.[10] |

| Data Analysis Complexity | The mass shift between ¹⁴N and ¹⁵N peptides is variable and depends on the number of nitrogen atoms in the peptide.[7] | Utilize specialized software that can handle variable mass shifts for quantification. |

Illuminating Metabolic Pathways: ¹⁵N Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system.[11][12] By supplying Ammonium-15N acetate as a tracer, researchers can follow the path of nitrogen through various metabolic pathways.[13][14]

The distribution of ¹⁵N in different metabolites provides a detailed snapshot of the cellular metabolic state. This information is invaluable for understanding cellular responses to genetic or environmental perturbations and for metabolic engineering applications.

The following diagram illustrates the central role of glutamate in nitrogen metabolism, a key hub that can be traced using ¹⁵N labeling.

Caption: Simplified diagram of nitrogen assimilation and distribution from Ammonium-15N acetate.

The Unsung Hero: Ammonium-15N Acetate as an Internal Standard

In quantitative mass spectrometry, particularly for small molecule analysis, the use of an internal standard is crucial to correct for variations in sample preparation and instrument response. An ideal internal standard is chemically identical to the analyte but has a different mass.

¹⁵N-labeled versions of endogenous metabolites, which can be generated by growing organisms on Ammonium-15N acetate, serve as excellent internal standards. They co-elute with their unlabeled counterparts during chromatography and exhibit similar ionization efficiencies, leading to highly accurate and precise quantification.

The Horizon: Advanced Topics and Future Directions

The applications of Ammonium-15N acetate continue to expand. The combination of ¹⁵N and ¹³C labeling allows for simultaneous carbon and nitrogen flux analysis, providing a more comprehensive view of cellular metabolism.[13][14] In clinical research, ¹⁵N labeling is being explored for studying metabolic disorders and for tracing the fate of drugs and their metabolites.

As mass spectrometry instrumentation continues to improve in sensitivity and resolution, the utility of stable isotope labeling with reagents like Ammonium-15N acetate will only grow, enabling researchers to ask and answer increasingly complex biological questions.

Conclusion

Ammonium-15N acetate is a versatile and indispensable tool in the modern mass spectrometry laboratory. Its application in metabolic labeling has revolutionized our ability to quantify proteins and trace metabolic pathways with high precision. By understanding the fundamental principles behind its use and the practical considerations for experimental design, researchers can unlock a wealth of information about the intricate workings of biological systems. This guide serves as a foundational resource to empower scientists to confidently and effectively incorporate Ammonium-15N acetate into their research endeavors.

References

-

Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Applied and Environmental Microbiology - ASM Journals. [Link]

-

Ammonium Acetate. MP Biomedicals. [Link]

-

Is Native Mass Spectrometry in Ammonium Acetate Really Native? Protein Stability Differences in Biochemically Relevant Salt Solutions. PubMed. [Link]

-

Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. eScholarship.org. [Link]

-

15N labeling in E. University of California, Berkeley. [Link]

-

15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. ResearchGate. [Link]

-

On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry. PubMed. [Link]

-

Quantification and Ammonium Adduct. Chromatography Forum. [Link]

-

Is Native Mass Spectrometry in Ammonium Acetate Really Native? Protein Stability Differences in Biochemically Relevant Salt Solutions. ResearchGate. [Link]

-

15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

-

How will using ammonium acetate instead of formic acid in water mobile phase on HPLC affect LCMS results? ResearchGate. [Link]

-

Native mass spectrometry beyond ammonium acetate: effects of nonvolatile salts on protein stability and structure. Analyst (RSC Publishing). [Link]

-

15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]

-

Protocol for Sample Preparation for Native Mass Spectrometry. University of Leeds. [Link]

-

Ammonium Acetate Protocol for the Preparation of Plasmid DNA Suitable for Mammalian Cell Transfections. BioTechniques. [Link]

-

One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PMC - PubMed Central. [Link]

-

An LC-MS Approach to Quantitative Measurement of Ammonia Isotopologues. PMC - NIH. [Link]

-

Quantitative Proteomics Using 15N SILAC Mouse. Open Access Pub. [Link]

-

Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). PubMed. [Link]

-

One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology - EMBO Press. [Link]

-

Relative protein quantification by isobaric SILAC with immonium ion splitting (ISIS). PubMed. [Link]

-

(PDF) An LC-MS Approach to Quantitative Measurement of Ammonia Isotopologues. ResearchGate. [Link]

-

a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. [Link]

-

Measuring 15N Abundance and Concentration of Aqueous Nitrate, Nitrite, and Ammonium by Membrane Inlet Quadrupole Mass Spectrometry. ResearchGate. [Link]

-

15N‐NMR-Based Approach for Amino Acids-Based 13C‐Metabolic Flux. ACS Publications. [Link]

-

Quantitative proteomics using SILAC: Principles, applications, and developments. BIOCEV. [Link]

-

Ammonium Acetate Use in ANP with LCMS. Tips & Suggestions. [Link]

-

15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers. [Link]

-

Quantitative Comparison of Proteomes Using SILAC. PMC - NIH. [Link]

-

Applications of Metabolic Flux Analysis (MFA). Tagkopoulos Lab. [Link]

Sources

- 1. mpbio.com [mpbio.com]

- 2. nbinno.com [nbinno.com]

- 3. On the Chemistry of Aqueous Ammonium Acetate Droplets during Native Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. antibodies.cancer.gov [antibodies.cancer.gov]

- 6. openaccesspub.org [openaccesspub.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 9. escholarship.org [escholarship.org]

- 10. benchchem.com [benchchem.com]

- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 12. Applications of Metabolic Flux Analysis (MFA) - Tagkopoulos Lab [tagkopouloslab.ucdavis.edu]

- 13. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology | Springer Nature Link [link.springer.com]

A Researcher's In-depth Guide to Stable Isotope Labeling with ¹⁵N

For researchers, scientists, and drug development professionals, understanding the nuances of protein and metabolite dynamics is paramount to unraveling complex biological systems. Stable isotope labeling with Nitrogen-15 (¹⁵N) has emerged as a powerful and indispensable technique, offering a non-radioactive, precise method to trace the journey of molecules within living systems.[1][2] This guide provides a comprehensive technical overview of ¹⁵N labeling, moving beyond a simple recitation of protocols to explain the underlying principles and strategic considerations that ensure robust and reproducible experimental outcomes.

Part 1: The Foundation: Why Stable Isotopes?

At the heart of this technique lies the concept of isotopic labeling, where an atom within a molecule is replaced by its heavier, non-radioactive counterpart.[3] Nitrogen, a fundamental component of amino acids and nucleic acids, naturally exists predominantly as ¹⁴N. Its stable isotope, ¹⁵N, possesses an additional neutron, increasing its atomic mass.[1] This subtle mass difference, which does not alter the molecule's chemical properties or biological function, is the key to its utility as a tracer.[1][2]

The primary advantages of using stable isotopes like ¹⁵N over radioactive isotopes are significant:

-

Safety: The absence of radioactive decay eliminates the hazards associated with handling and disposal of radioactive materials, allowing for longer and more complex experimental designs.[1][4]

-

Stability: ¹⁵N is a stable isotope and does not decay over time, ensuring that the label remains intact throughout the course of an experiment, which is crucial for studying long-term biological processes like protein turnover.[1]

-

Versatility: ¹⁵N labeling is compatible with a range of analytical techniques, most notably Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing rich datasets for quantitative and structural analysis.[1]

Part 2: Core Methodologies in ¹⁵N Labeling

There are two primary strategies for introducing ¹⁵N into biological systems: metabolic labeling and the use of ¹⁵N-labeled amino acids in cell culture (SILAC). The choice between these methods depends on the research question, the biological system, and the desired level of labeling.

Uniform ¹⁵N Metabolic Labeling

In this approach, cells or organisms are cultured in a medium where the sole nitrogen source is enriched with ¹⁵N.[5] Common ¹⁵N sources include ¹⁵NH₄Cl or ¹⁵N-labeled nitrates.[6][7] As cells grow and synthesize new biomolecules, they incorporate the heavy nitrogen isotope into their entire proteome and metabolome, resulting in a global and uniform labeling.

The Causality Behind the Choice: Uniform metabolic labeling is the method of choice when a comprehensive, system-wide analysis is required. It is particularly powerful for:

-

Global Proteomics and Metabolomics: Comparing the entire proteome or metabolome of cells under different conditions (e.g., drug treatment vs. control).[8][9]

-

Protein Turnover Studies: By switching from a ¹⁵N-labeled medium to a ¹⁴N medium (a "pulse-chase" experiment), researchers can track the rate of protein degradation and synthesis.[10][11]

-

Structural Biology (NMR): Uniformly ¹⁵N-labeled proteins are essential for a variety of NMR experiments that provide information about protein structure and dynamics.[6]

Sources

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. metsol.com [metsol.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 5. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protein-nmr.org.uk [protein-nmr.org.uk]

- 7. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 8. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Automated protein turnover calculations from 15N partial metabolic labeling LC/MS shotgun proteomics data - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Simplicity: A Cost-Effectiveness Guide to Ammonium-15N Acetate in Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research, stable isotope labeling is an indispensable tool for elucidating complex biological processes, from proteomic dynamics to metabolic fluxes. The choice of the isotopic precursor is a critical decision that impacts not only the accuracy and feasibility of an experiment but also its budgetary constraints. While a diverse array of labeled compounds is available, this guide provides an in-depth technical analysis of the cost-effectiveness and strategic utility of a simple yet powerful molecule: Ammonium-15N acetate. As a foundational building block for a multitude of biomolecules, its judicious application can offer significant economic and scientific advantages.

This document, crafted from the perspective of a Senior Application Scientist, moves beyond a mere recitation of protocols. It delves into the causal reasoning behind experimental design, empowering researchers to make informed decisions that enhance both the integrity and efficiency of their work.

The Economic Imperative for a Cost-Effective Nitrogen Source

Quantitative proteomics and metabolomics often rely on the use of stable isotope-labeled internal standards for accurate quantification. The most common approaches involve either metabolic labeling, where cells or organisms are grown in media containing isotopically enriched nutrients, or the use of synthetic labeled peptides or metabolites.

The direct purchase of 15N-labeled amino acids or other complex biomolecules can be prohibitively expensive, especially for large-scale or high-throughput experiments. This is where the strategic use of Ammonium-15N acetate presents a compelling alternative. As a primary source of nitrogen, it can be assimilated by a wide range of organisms to biosynthetically produce a full spectrum of 15N-labeled nitrogenous compounds, including amino acids, proteins, and nucleic acids.

The following table provides a comparative cost analysis, highlighting the significant savings achievable by utilizing Ammonium-15N acetate as the primary nitrogen source for generating labeled biomolecules in-house versus purchasing pre-labeled compounds.

| Item | Typical Commercial Price (USD) | Cost per gram of 15N | Notes |

| Ammonium-15N acetate (98 atom % 15N) | ~$280 - $300 / 1g[1] | ~$280 - $300 | A versatile and highly cost-effective primary 15N source. |

| Ammonium-15N chloride (99 atom % 15N) | Varies, comparable to acetate | Similar to acetate | Another excellent primary 15N source. |

| 15N-labeled Amino Acid Mix (for SILAC) | ~$795 for a mix of 7 amino acids[2] | Significantly higher | Price is for a mixture, individual labeled amino acids can be more expensive. |

| in vivo ILVA methyl labeling kit | ~$1,473 / kit[3] | Prohibitively high for uniform labeling | Designed for specific labeling, not uniform incorporation. |

| in vivo Alanine methyl labeling kit | ~$1,322 / kit[3] | Prohibitively high for uniform labeling | Illustrates the high cost of specialized labeled compounds. |

Prices are approximate and subject to change based on supplier and purity.

The data clearly demonstrates that for uniform 15N labeling, utilizing a simple precursor like Ammonium-15N acetate is orders of magnitude more cost-effective than purchasing pre-labeled amino acids. This economic advantage empowers researchers to conduct more extensive and statistically robust studies within their budgetary constraints.

The Scientific Rationale: High-Efficiency Incorporation and Versatility

The cost-effectiveness of Ammonium-15N acetate is underpinned by its high efficiency of incorporation into the cellular nitrogen pool. Many microorganisms, plants, and even some mammalian cell lines can efficiently utilize ammonium as a primary nitrogen source for the biosynthesis of amino acids and other nitrogen-containing biomolecules.

Near-Complete Isotopic Enrichment

Studies utilizing 15N-ammonium salts in various organisms have demonstrated the achievement of very high isotopic enrichment. For instance, research on the microalgae Chlamydomonas reinhardtii using 15N-ammonium chloride as the sole nitrogen source resulted in an average isotopic enrichment of 99.56 ± 0.05% across 16 characterized amino acids, closely mirroring the enrichment of the precursor.[4] This near-complete labeling is crucial for accurate quantitative mass spectrometry, minimizing the complexity of data analysis arising from incomplete labeling.

Broad Applicability Across Diverse Research Models

The utility of Ammonium-15N acetate extends across a wide array of research organisms and cell systems:

-

Microorganisms (Bacteria and Yeast): Many bacterial and yeast species readily assimilate ammonium, making it an ideal and economical choice for producing 15N-labeled proteins for structural biology (NMR) and quantitative proteomics.

-

Plants: Plants can be grown hydroponically with 15N-ammonium salts as the primary nitrogen source to achieve uniform labeling of the entire plant proteome and metabolome.

-

Mammalian Cells: While mammalian cells have more complex nutritional requirements, many cell lines can utilize ammonium as a nitrogen source, particularly for the synthesis of non-essential amino acids.[5] However, direct substitution of all nitrogen sources with ammonium acetate in mammalian cell culture is often not feasible due to their requirement for essential amino acids. A more strategic approach involves using dialyzed fetal bovine serum to reduce the background of unlabeled amino acids and supplementing the medium with 15N-ammonium acetate alongside unlabeled essential amino acids.

The following diagram illustrates the central role of the ammonium ion in the biosynthesis of key nitrogenous biomolecules.

Figure 1: Simplified pathway of Ammonium-15N assimilation.

Field-Proven Methodologies: Protocols for Success

The successful implementation of 15N labeling with Ammonium-15N acetate hinges on well-defined and validated protocols. The following sections provide detailed, step-by-step methodologies for key applications.

Protocol for Uniform 15N Labeling of Proteins in E. coli

This protocol is designed for the high-yield production of uniformly 15N-labeled proteins for applications such as NMR spectroscopy and quantitative proteomics.

Core Principle: E. coli is cultured in a minimal medium where Ammonium-15N acetate is the sole nitrogen source, ensuring that all newly synthesized proteins will be enriched with 15N.

Step-by-Step Protocol:

-

Prepare M9 Minimal Medium: Prepare a 10x M9 salts stock solution. For 1 liter of 10x stock, dissolve 67.8 g Na2HPO4, 30 g KH2PO4, and 5 g NaCl in deionized water. Adjust the pH to 7.4. Autoclave for sterilization.

-

Prepare 15N-Ammonium Acetate Stock: Prepare a sterile 10x stock solution of Ammonium-15N acetate (e.g., 10 g/L).

-

Prepare Complete M9 Medium: For 1 liter of working medium, aseptically combine:

-

100 mL of 10x M9 salts

-

100 mL of 10x 15N-Ammonium acetate stock

-

20 mL of sterile 20% glucose solution

-

2 mL of sterile 1 M MgSO4

-

100 µL of sterile 1 M CaCl2

-

Appropriate antibiotics and any other required supplements.

-

Sterile deionized water to a final volume of 1 liter.

-

-

Inoculation and Growth:

-

Inoculate a small volume (5-10 mL) of the complete M9-15N medium with a single colony of the E. coli strain carrying the expression plasmid.

-

Grow overnight at 37°C with shaking.

-

Use this starter culture to inoculate a larger volume of the M9-15N medium.

-

Grow the culture at 37°C with vigorous shaking until it reaches the mid-log phase (OD600 ≈ 0.6-0.8).

-

-

Induction of Protein Expression:

-

Induce protein expression by adding the appropriate inducer (e.g., IPTG).

-

Continue to culture under the optimal conditions for protein expression (this may involve reducing the temperature).

-

-

Cell Harvest and Protein Purification:

-

Harvest the cells by centrifugation.

-

Proceed with your standard protocol for cell lysis and purification of the 15N-labeled protein.

-

Figure 2: Workflow for 15N labeling in E. coli.

Protocol for In-House Synthesis of 15N-Labeled Amino Acid Mix from Algal Culture

This protocol offers a highly cost-effective method for producing a mixture of 15N-labeled amino acids for use as internal standards in quantitative proteomics.

Core Principle: The microalga Chlamydomonas reinhardtii is cultured in a medium containing Ammonium-15N acetate as the sole nitrogen source. The algal biomass is then harvested, and the proteins are extracted and hydrolyzed to release the 15N-labeled amino acids.

Step-by-Step Protocol:

-

Prepare Algal Culture Medium: Prepare a suitable algal growth medium (e.g., TAP medium) but replace the standard nitrogen source with Ammonium-15N acetate.

-

Inoculation and Culture:

-

Inoculate the 15N-medium with a starter culture of C. reinhardtii.

-

Culture the algae under appropriate light and temperature conditions until a dense culture is obtained.

-

-

Harvesting and Protein Extraction:

-

Harvest the algal cells by centrifugation.

-

Lyse the cells (e.g., by sonication or French press) and extract the total protein using a suitable buffer.

-

-

Protein Precipitation and Hydrolysis:

-

Precipitate the protein from the extract (e.g., with trichloroacetic acid or acetone).

-

Wash the protein pellet to remove contaminants.

-

Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

-

Amino Acid Purification and Quantification:

-

Remove the HCl by evaporation under vacuum.

-

Resuspend the amino acid hydrolysate in a suitable buffer.

-

Quantify the concentration of the individual amino acids in the mixture using a standard amino acid analysis method.

-

Figure 3: Workflow for in-house 15N-amino acid production.

Troubleshooting and Considerations for Self-Validating Protocols

A robust experimental design anticipates and mitigates potential pitfalls. When working with Ammonium-15N acetate, consider the following to ensure the integrity of your results:

-

Incomplete Labeling:

-

Cause: Insufficient incubation time, presence of contaminating unlabeled nitrogen sources, or poor assimilation by the organism.

-

Solution: Ensure a sufficient number of cell divisions in the labeling medium for complete turnover of the nitrogen pool. Use high-purity reagents and dialyzed serum (for mammalian cells) to minimize unlabeled nitrogen. Verify the organism's ability to utilize ammonium as a primary nitrogen source.

-

-

Ammonium Toxicity:

-

Cause: High concentrations of ammonium can be toxic to some cell lines.

-

Solution: Determine the optimal concentration of Ammonium-15N acetate for your specific cell line through a dose-response experiment. Monitor cell viability and growth rates.

-

-

Metabolic Scrambling:

-

Cause: The interconversion of amino acids can lead to the transfer of the 15N label to amino acids that were not the primary target of labeling.

-

Solution: For uniform labeling, this is the desired outcome. For specific labeling, this can be a confounding factor. Understanding the metabolic pathways of your organism is crucial for interpreting the results.

-

-

Precipitation in Media:

-

Cause: High concentrations of salts, including ammonium acetate, can precipitate in complex media, especially at low temperatures.

-

Solution: Prepare concentrated stock solutions and add them to the medium just before use. Ensure all components are fully dissolved before sterilizing or using the medium.[6]

-

Expanding the Horizon: Synthesis of Other 15N-Labeled Biomolecules

The utility of Ammonium-15N acetate extends beyond the labeling of proteins. It serves as a fundamental precursor for the biosynthesis and chemical synthesis of other critical biomolecules.

15N-Labeled Nucleic Acids

Ammonium-15N acetate can be used as the nitrogen source for microbial cultures to produce 15N-labeled nucleosides and nucleotides. These can then be used for structural studies of DNA and RNA by NMR or as internal standards for quantitative analysis of nucleic acid modifications.[7] The biosynthetic pathways for purine and pyrimidine synthesis directly incorporate nitrogen from amino acids, which are in turn synthesized from ammonium.

A Versatile Building Block in Chemical Synthesis

In organic synthesis, 15N-labeled ammonia, which can be readily generated from Ammonium-15N acetate, is a key reagent for introducing a 15N atom into a wide range of molecules. This is particularly valuable for synthesizing labeled drug candidates, metabolites, and other small molecules for use in drug metabolism and pharmacokinetic (DMPK) studies.

Conclusion: A Strategic and Economical Choice

Ammonium-15N acetate represents a highly cost-effective and scientifically robust precursor for a wide range of stable isotope labeling applications. Its versatility, high incorporation efficiency, and the significant cost savings it offers over pre-labeled complex biomolecules make it a strategic choice for researchers in proteomics, metabolomics, structural biology, and drug development. By understanding the underlying principles of its application and adhering to well-defined protocols, researchers can leverage this simple molecule to generate high-quality, reproducible data while optimizing their research budgets. This guide provides the foundational knowledge and practical methodologies to empower scientists to confidently and effectively integrate Ammonium-15N acetate into their experimental workflows, ultimately accelerating the pace of discovery.

References

-

A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. (n.d.). National Institutes of Health. Retrieved January 29, 2024, from [Link]

-

Cell-free synthesis of 15N-labeled proteins for NMR studies. (2005). IUBMB Life. Retrieved January 29, 2024, from [Link]

-

Isotope Labeling in Mammalian Cells. (n.d.). National Institutes of Health. Retrieved January 29, 2024, from [Link]

-

Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. (2022). Current Protocols. Retrieved January 29, 2024, from [Link]

-

One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. (2023). Molecular Systems Biology. Retrieved January 29, 2024, from [Link]

-

Nitrate and ammonia as nitrogen sources for deep subsurface microorganisms. (2015). Frontiers in Microbiology. Retrieved January 29, 2024, from [Link]

-

The Culture of Plant Cells with Ammonium Salts as the Sole Nitrogen Source. (1968). Plant Physiology. Retrieved January 29, 2024, from [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019). Genes. Retrieved January 29, 2024, from [Link]

-

a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. (2022). RSC Publishing. Retrieved January 29, 2024, from [Link]

-

Microbial production of ammonium ion from nitrogen. (1983). Proceedings of the National Academy of Sciences. Retrieved January 29, 2024, from [Link]

-

A cost-effective approach to produce 15N-labelled amino acids employing Chlamydomonas reinhardtii CC503. (2017). Microbial Cell Factories. Retrieved January 29, 2024, from [Link]

-

Why is my ammonium sulphate protein precipitation not working properly? (2015). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Chemical Synthesis of 13C and 15N Labeled Nucleosides. (2010). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. (2016). Methods in Molecular Biology. Retrieved January 29, 2024, from [Link]

-

Predicted ammonium production at different influent acetate:nitrogen... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

A 1H/15N n.m.r. study of nitrogen metabolism in cultured mammalian cells. (1991). The Biochemical Journal. Retrieved January 29, 2024, from [Link]

-

One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. (2023). EMBO Press. Retrieved January 29, 2024, from [Link]

-

15N labeling in E. (n.d.). Retrieved January 29, 2024, from [Link]

-

Metabolic pathway of anaerobic ammonium oxidation on the basis of 15N studies in a fluidized bed reactor. (1997). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Expressing 15N labeled protein. (n.d.). Retrieved January 29, 2024, from [Link]

-

Mammalian nitrate biosynthesis: incorporation of 15NH3 into nitrate is enhanced by endotoxin treatment. (1986). Proceedings of the National Academy of Sciences. Retrieved January 29, 2024, from [Link]

-

C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. (2023). ACS Catalysis. Retrieved January 29, 2024, from [Link]

-

Standard protocol for mammalian cell cultivation on DMEM medium. (2017). iGEM. Retrieved January 29, 2024, from [Link]

-

Metabolic pathway of anaerobic ammonium oxidation on the basis of 15N studies in a fluidized bed reactor. (n.d.). SciSpace. Retrieved January 29, 2024, from [Link]

-

18 Ammonium Acetate Manufacturers in 2025. (n.d.). Metoree. Retrieved January 29, 2024, from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. isotope.com [isotope.com]

- 3. isotope.com [isotope.com]

- 4. A cost-effective approach to produce 15N-labelled amino acids employing Chlamydomonas reinhardtii CC503 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A 1H/15N n.m.r. study of nitrogen metabolism in cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]

- 7. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using Ammonium-15N acetate for in vivo labeling of model organisms

Application Note: High-Fidelity In Vivo Metabolic Labeling of Model Organisms Using Ammonium-15N Acetate

Executive Summary

Metabolic labeling using stable isotopes is the gold standard for quantitative proteomics, offering superior precision to chemical labeling (e.g., TMT, iTRAQ) by minimizing systematic errors introduced during sample processing.[1] While Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is prevalent in mammalian studies, it is often cost-prohibitive or metabolically complex for whole organisms.

This guide details the application of Ammonium-15N Acetate (

Strategic Planning & Mechanistic Grounding

The Mechanism of Nitrogen Assimilation

To successfully label an organism with

-

Step 1:

is fixed into Glutamate to form Glutamine. -

Step 2: The amide nitrogen of Glutamine is transferred to

-ketoglutarate to form two molecules of Glutamate. -

Step 3: Glutamate acts as the primary nitrogen donor for all other amino acids via transamination.

Critical Implication: Because the label enters via the central nitrogen pool, every amino acid in the organism eventually becomes labeled. This results in a variable mass shift dependent on the amino acid sequence of each peptide, requiring specialized bioinformatics workflows (see Section 5).

Why Ammonium Acetate?

While Ammonium Chloride (

-

Buffering Capacity: Acetate acts as a weak base, providing better pH stability in unbuffered liquid cultures compared to the strong acid anion (

). -

Mass Spectrometry Compatibility: Ammonium acetate is a volatile salt.[2] If residual media contaminates the sample, it is less likely to suppress ionization or clog sources compared to non-volatile chlorides or sulfates.

-

Metabolic Flux: The acetate moiety (

) can serve as a secondary carbon source, which can be advantageous in specific metabolic flux analysis (MFA) experiments, though glucose is usually the primary carbon driver.

Experimental Protocols

Protocol A: Caenorhabditis elegans (Indirect Labeling)

C. elegans cannot fix inorganic ammonium directly. They must be fed bacteria that have incorporated the isotope. This is a two-step "feed-the-food" protocol.

Reagents:

-

Isotope: Ammonium-15N Acetate (99 atom % 15N).

-

Bacteria: E. coli strain OP50 or HT115 (for RNAi).

-

Media: M9 Minimal Media (Modified), NGM-N (Nitrogen-free Nematode Growth Media).

Workflow Visualization:

Figure 1: Indirect metabolic labeling workflow for C. elegans. Bacteria are labeled first, then fed to nematodes for two generations.

Step-by-Step Procedure:

-

Prepare 15N-M9 Media:

-

Standard M9 salts, but omit

. -

Add 1.0 g/L Ammonium-15N Acetate .

-

Supplement with glucose (0.4%),

(1 mM), and

-

-

Culture Bacteria:

-

Inoculate a single colony of E. coli OP50 into 15N-M9.

-

Shake at 37°C overnight. Note: Growth will be slower than in LB broth. Allow 16-24 hours to reach saturation.

-

-

Prepare NGM-N Plates:

-

Prepare Nematode Growth Media (NGM) using agarose (to avoid background protein from agar) and omit peptone . Peptone contains unlabeled amino acids that will dilute the isotope.

-

-

Seeding:

-

Concentrate the 15N-labeled E. coli by centrifugation.

-

Seed onto NGM-N plates and allow to dry.

-

-

Worm Growth:

-

Place synchronized L1 larvae (N2 wild type) onto plates.

-

Crucial Step: Harvest the F2 generation . The F1 generation will still contain unlabeled nitrogen derived from the maternal egg. By F2, incorporation typically exceeds 98%.

-

Protocol B: Saccharomyces cerevisiae (Direct Labeling)

Yeast can assimilate ammonium directly. This protocol is faster and uses a defined liquid medium.

Reagents:

-

Base: Yeast Nitrogen Base (YNB) without amino acids and without ammonium sulfate (Difco/BD).

-

Isotope: Ammonium-15N Acetate.

-

Carbon Source: Glucose (2%).

Step-by-Step Procedure:

-

Media Formulation:

-

Dissolve 1.7 g YNB (N-free) in 900 mL water.

-

Add 5.0 g/L Ammonium-15N Acetate . (Note: Yeast tolerates higher ammonium concentrations than mammalian cells).

-

Add 20g Glucose.

-

Filter sterilize (0.22

).[3] Do not autoclave ammonium acetate with glucose to avoid Maillard reactions.

-

-

Inoculation:

-

Inoculate yeast from a pre-culture.

-

To ensure high incorporation, use a low starting OD (e.g., OD600 = 0.05).

-

-

Passaging:

-

Grow to mid-log phase.

-

Dilute into fresh 15N-media and grow for at least 10 doublings.

-

Harvest at OD600 ~1.0.

-

Data Analysis & Bioinformatics

The "Heavy" state in 15N labeling is not a fixed mass shift (like +6 Da in SILAC). It depends on the number of nitrogen atoms in the peptide sequence.

The "Envelope" Challenge: A peptide with 10 nitrogens will shift by +10 Da. A peptide with 20 nitrogens shifts by +20 Da. Furthermore, partial incorporation (e.g., 95%) creates a complex isotopic distribution (envelope) that spreads the signal, reducing peak height.

Recommended Software Tools:

| Software | Application | Key Feature for 15N |

|---|---|---|

| Protein Prospector | Identification & Quant | "MS-Isotope" module calculates theoretical 15N envelopes based on incorporation rates. |

| Skyline | Quantification | Allows "Atom % Enrichment" settings to extract ion chromatograms for variable mass shifts. |

| CENSUS | Quantitation | specifically designed to handle the broad isotopic envelopes of 15N data. |

Calculating Incorporation Efficiency: Before global analysis, you must validate incorporation.

-

Select a high-abundance peptide (e.g., from Elongation Factor Tu in bacteria or Actin in worms).

-

Compare the Monoisotopic Peak (M) to the M-1 peak.

-

Use the formula:

(Note: This is a simplified approximation; rigorous calculation requires fitting the full isotopic distribution).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Incorporation (<90%) | "Scavenging" of unlabeled N | Ensure media is strictly Peptone-free. In worms, ensure F2 generation is used. |

| Poor Bacterial Growth | pH Drift or Toxicity | Ammonium Acetate can raise pH as acetate is consumed. Check pH; if >7.5, buffer with HEPES. |

| Back-Exchange | Sample Prep | Avoid using ammonium bicarbonate buffers during digestion if pH > 8.0 for extended periods (rare, but possible). Use TEAB instead. |

| Broad Chromatographic Peaks | Isotope Effect | 15N peptides elute slightly earlier than 14N peptides (Deuterium effect is stronger, but 15N has a minor effect). Use narrow retention time windows in Skyline. |

References

-

Krijgsveld, J., et al. (2003). Metabolic labeling of C. elegans and Drosophila for quantitative proteomics. Nature Biotechnology, 21(8), 927-931. Link

-

Gouw, J. W., et al. (2011). In vivo stable isotope labeling of fruit flies (Drosophila melanogaster). Methods in Molecular Biology, 753, 31-42. Link

-

Skirycz, A., et al. (2011).[4] 15N-Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. Link

-

McClatchy, D. B., et al. (2007). 15N metabolic labeling of mammalian tissue with slow protein turnover. Journal of Proteome Research, 6(5), 2005-2010. Link

-

Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative.[4][5][6] Nature Chemical Biology, 1(5), 252-262. Link

Sources

- 1. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. A metabolic labeling protocol to enrich myristoylated proteins from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope Labeling with Amino acids in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Application Note: Utilizing Ammonium-15N Acetate as a Sole Nitrogen Source in Minimal Media for Isotopic Labeling

Introduction: The Power of Stable Isotope Labeling

In the landscape of quantitative proteomics, metabolomics, and metabolic flux analysis, stable isotope labeling is an indispensable tool.[1][2] By introducing atoms with heavier, non-radioactive isotopes into biomolecules, researchers can accurately trace metabolic pathways and quantify changes in protein and metabolite abundance.[1][3] Minimal media, which contain only the essential components for growth, provide a controlled environment ideal for achieving complete and efficient isotopic labeling of an organism's proteome or metabolome.[4][5][6]

This application note provides a detailed guide for using Ammonium-15N acetate as the sole nitrogen source in minimal media. While ¹⁵N-labeled ammonium chloride is a common choice, ammonium acetate offers the unique advantage of simultaneously providing a nitrogen source (¹⁵NH₄⁺) and a carbon source (acetate). This can be particularly useful for studying nitrogen assimilation pathways and aspects of central carbon metabolism. We will delve into the underlying biochemical principles, provide validated protocols for media preparation and cell culture, and discuss key applications and troubleshooting strategies.

Principle and Rationale

The core principle of this technique is to force the organism to synthesize all of its nitrogen-containing biomolecules—primarily amino acids and nucleotides—using only the provided heavy isotope of nitrogen, ¹⁵N.[7][8]

Why Ammonium-15N Acetate?

-

Complete Proteome Labeling: When used as the sole nitrogen source, Ammonium-15N acetate leads to the incorporation of ¹⁵N into every nitrogen-containing residue in newly synthesized proteins. This allows for the creation of a "heavy" internal standard for quantitative mass spectrometry-based proteomics.[1][2][3]

-

Tracing Nitrogen Assimilation: The ¹⁵N isotope acts as a tracer, enabling detailed studies of how ammonium is taken up by the cell and incorporated into key metabolites like glutamate and glutamine, which are the primary nitrogen donors for a vast array of biosynthetic pathways.[9][10][11][12]

-

Dual-Purpose Reagent: The acetate component can be assimilated into the central carbon metabolism, primarily through conversion to acetyl-CoA.[13][14][15] This makes it a useful tool for probing specific metabolic nodes, although a primary carbon source like glucose is still required for robust growth.

-

Cost-Effectiveness: Compared to using a full complement of ¹⁵N-labeled amino acids, using a single labeled nitrogen salt is a more economical approach for achieving comprehensive proteome labeling.[16]

Biochemical Pathways of Interest

Successful application of this method relies on understanding how microorganisms assimilate the provided nutrients. In a model organism like Escherichia coli, the pathways are well-characterized.

Nitrogen Assimilation

Ammonium (NH₄⁺) is incorporated into the cellular nitrogen pool primarily through two key pathways centered around α-ketoglutarate and glutamate[9][17]:

-

Glutamate Dehydrogenase (GDH) Pathway: At high ammonium concentrations, GDH directly catalyzes the reductive amination of α-ketoglutarate to form glutamate.[9][12]

-

Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) Cycle: Under nitrogen-limiting conditions, the high-affinity GS/GOGAT cycle is the primary route. Glutamine synthetase (GS) first incorporates ammonium into glutamate to form glutamine, and glutamate synthase (GOGAT) then transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate.[9][11][12][17]

The ¹⁵N from Ammonium-15N acetate will be incorporated via these pathways, labeling the entire pool of nitrogen-containing molecules.

Acetate Assimilation

Acetate is typically converted to acetyl-CoA by the enzyme acetyl-CoA synthetase (ACS).[13][14] Acetyl-CoA is a central metabolic intermediate that can then enter the TCA cycle or be used in other biosynthetic processes.[13] While acetate can serve as a carbon source, most bacteria exhibit catabolite repression, meaning they will preferentially consume a more favorable carbon source like glucose if it is available.[13]

Diagram: Cellular Uptake and Assimilation of Ammonium-15N Acetate

This diagram illustrates the primary metabolic routes for the ¹⁵N-labeled ammonium and the acetate carbon backbone in a typical bacterium like E. coli.

Caption: Metabolic fate of ¹⁵N-ammonium and acetate in minimal media.

Experimental Protocols

This section provides a detailed, step-by-step methodology for preparing ¹⁵N-labeled minimal media and performing isotopic labeling of bacterial cultures. The protocol is based on the widely used M9 minimal medium formulation.[4][18][19][20]

Materials and Reagents

-

Ammonium-15N acetate (¹⁵NH₄C₂H₃O₂)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Sodium chloride (NaCl)

-

Magnesium sulfate (MgSO₄)

-

Calcium chloride (CaCl₂)

-

D-Glucose (or other primary carbon source)

-

Ultrapure water

-

Sterile filters (0.22 µm pore size)

-

Autoclave

-

Appropriate bacterial strain (e.g., E. coli BL21(DE3))

-

Shaking incubator

Preparation of Stock Solutions

Rationale: Preparing concentrated, sterile stock solutions is crucial for consistency and to avoid contamination. Heat-labile components like glucose and magnesium salts are sterilized separately by filtration to prevent precipitation or degradation (caramelization of glucose) during autoclaving.[4][18]

| Stock Solution | Component | Amount per 1 L | Sterilization |

| 5x M9 Salts (Nitrogen-Free) | Na₂HPO₄ | 64 g | Autoclave |

| KH₂PO₄ | 15 g | Autoclave | |

| NaCl | 2.5 g | Autoclave | |

| 20% Glucose | D-Glucose | 200 g | Filter Sterilize |

| 1 M MgSO₄ | MgSO₄ | 120.37 g | Filter Sterilize |

| 1 M CaCl₂ | CaCl₂ | 110.98 g | Filter Sterilize |

| 1 M ¹⁵N-Ammonium Acetate | ¹⁵NH₄C₂H₃O₂ | 78.09 g | Filter Sterilize |

Note: For the 5x M9 salts, dissolve each component completely before adding the next.[21] Adjust the final volume to 1 L with ultrapure water before autoclaving.

Preparation of 1 L of ¹⁵N-Labeled M9 Minimal Media

This protocol outlines the final assembly of the working medium.

-

Start with Base: To a sterile 2 L flask, add 757 mL of sterile ultrapure water.

-

Add M9 Salts: Aseptically add 200 mL of the sterile 5x M9 Salts (Nitrogen-Free) stock solution.

-

Add Nitrogen Source: Aseptically add 10 mL of the 1 M Ammonium-15N acetate stock solution. This yields a final concentration of 10 mM. This concentration may need optimization depending on the microbial strain and growth requirements.

-

Add Carbon Source: Aseptically add 20 mL of the 20% Glucose stock solution for a final concentration of 0.4%.

-

Add Divalent Cations: Aseptically add 2 mL of 1 M MgSO₄ and 100 µL of 1 M CaCl₂. Crucial: Add these solutions slowly while swirling the flask to prevent precipitation.[21]

-

Add Supplements (Optional): If required for your specific strain or plasmid, add sterile vitamins, trace metals, and antibiotics at this stage.[22]

-

Final Mix: Swirl the flask gently to ensure all components are thoroughly mixed. The final pH should be approximately 7.2-7.4.[21]

Protocol: Isotopic Labeling of Bacterial Cultures

Rationale: A multi-step inoculation procedure is recommended to acclimate the cells to the minimal media, which supports slower growth compared to rich media like LB.[21][23] This ensures a healthy starter culture and efficient labeling.

-

Initial Culture: Inoculate a single colony from a fresh plate into 5 mL of a rich medium (e.g., LB) and grow overnight at 37°C with shaking.

-

Acclimation Step: The next day, pellet the cells from 1 mL of the overnight culture by centrifugation (e.g., 5,000 x g for 5 minutes). Discard the supernatant and resuspend the cell pellet in 1 mL of the prepared ¹⁵N-M9 minimal medium.

-

Starter Culture: Use the resuspended cells to inoculate 50 mL of ¹⁵N-M9 medium in a 250 mL baffled flask. Grow at 37°C with vigorous shaking (250 rpm) until the culture is visibly turbid (OD₆₀₀ ≈ 0.6-0.8). This step ensures the cells are actively growing in the labeling medium.[24]

-

Main Culture: Inoculate 1 L of pre-warmed ¹⁵N-M9 medium with the 50 mL starter culture.

-

Growth and Induction: Monitor the OD₆₀₀ of the main culture. When it reaches the mid-log phase (typically OD₆₀₀ ≈ 0.6-0.8), induce protein expression if applicable (e.g., with IPTG).

-

Harvesting: Continue incubation for the desired expression time (e.g., 4-16 hours at a reduced temperature like 18-25°C to improve protein solubility).[23] Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Verification: The cell pellet is now ready for downstream applications. It is advisable to verify labeling efficiency (>98%) using mass spectrometry on a small aliquot.

Diagram: Experimental Workflow for ¹⁵N Labeling

This flowchart outlines the key stages from media preparation to final analysis.

Caption: A typical workflow for ¹⁵N metabolic labeling experiments.

Applications

The use of Ammonium-15N acetate-based minimal media enables several powerful applications in modern biological research:

-

Quantitative Proteomics: Labeled cell lysates serve as an ideal internal standard.[1][2] By mixing the "heavy" labeled proteome with an unlabeled "light" proteome from a different experimental condition, one can accurately quantify relative protein abundance changes using mass spectrometry.[3][25]

-

Metabolic Flux Analysis (MFA): By tracing the incorporation of ¹⁵N into various metabolites, researchers can map and quantify the flow of nitrogen through metabolic networks, providing insights into cellular physiology and regulation.[11]

-

Biosynthetic Pathway Elucidation: This technique is instrumental in determining the nitrogen-containing precursors of natural products and other complex biomolecules.[8][26]

Troubleshooting

Growth in minimal media can be challenging. Below are common issues and their potential solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Very Slow Growth | 1. Omission of a critical component (e.g., MgSO₄).2. Incorrect pH of the medium.3. Contamination of stock solutions.4. Cell line is an auxotroph (requires specific nutrients not in minimal media).[6] | 1. Double-check the protocol and stock solution recipes.2. Verify the final pH is between 7.0 and 7.4.3. Prepare fresh stock solutions.4. Check the genotype of your strain. Consider supplementing with required amino acids or vitamins. |

| Low Cell Density / Poor Yield | 1. Insufficient aeration in the culture flask.2. Sub-optimal concentration of nitrogen or carbon source.3. Cells harvested too early or too late (not in log phase). | 1. Use baffled flasks and ensure the culture volume is no more than 1/5th of the flask volume.2. Titrate the concentration of ammonium acetate and glucose.3. Monitor OD₆₀₀ carefully and harvest during the logarithmic growth phase.[27] |

| Precipitate in Media | 1. Adding MgSO₄ or CaCl₂ too quickly or to concentrated salts.2. Autoclaving components that should be filter-sterilized. | 1. Add divalent cation solutions last, slowly, and to the final diluted medium.2. Follow sterilization protocols carefully; do not autoclave glucose, MgSO₄, CaCl₂, or vitamins.[21][28] |

| Incomplete Isotopic Labeling | 1. Contamination with unlabeled nitrogen sources (e.g., from complex additives).2. Insufficient cell divisions in the labeling medium. | 1. Ensure all media components are of high purity and avoid complex supplements like yeast extract.2. Ensure the starter culture is small relative to the main culture volume to allow for at least 5-7 cell doublings for >98% labeling. |

Conclusion

Ammonium-15N acetate is a versatile and effective sole nitrogen source for isotopic labeling in minimal media. It provides a robust and economical method for comprehensive labeling of proteomes and metabolomes. The detailed protocols and biochemical insights provided in this application note serve as a foundation for researchers to successfully implement this powerful technique in their studies, from quantitative proteomics to intricate metabolic flux analyses. Careful attention to media preparation, cell culture acclimatization, and downstream analytical methods will ensure high-quality, reproducible data.

References

-

Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Jove. [Link]

-

Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed. [Link]

-

Novel 15N Metabolic Labeling-Based Large-Scale Absolute Quantitative Proteomics Method for Corynebacterium glutamicum. ACS Publications. [Link]

-

Metabolomics-driven quantitative analysis of ammonia assimilation in E. coli. PMC - NIH. [Link]

-

M9 Minimal Media - UNL. Powers Group - University of Nebraska–Lincoln. [Link]

-

Bacterial acetate metabolism and its influence on human epithelia. PMC - NIH. [Link]

-

Acetate assimilation pathways. ResearchGate. [Link]

-

Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate. ASM Journals. [Link]

-

Nitrogen Assimilation in Escherichia coli: Putting Molecular Data into a Systems Perspective. ASM Journals. [Link]

-

Flux balance analysis of ammonia assimilation network in E. coli predicts preferred regulation point. PubMed. [Link]

-

15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

-